5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, making it a valuable structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
What sets 5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4O/c1-9-11(6-10(7-15)14(19)16-9)12-8-18-5-3-2-4-13(18)17-12/h2-6,8H,1H3,(H,16,19) |
InChI Key |
HJTWQDUVAJRATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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